Functional Superiority: Degradation vs. Inhibition of CaMKK2
CC-3240 (a degrader) induces the proteasome-dependent degradation of CaMKK2, achieving a maximum degradation (Dmax) of 92% in THP-1 cells, whereas the parent inhibitor CC-8977 shows no degradation activity and only inhibits kinase function [1]. This functional difference is critical for studies aiming to ablate all CaMKK2-dependent activities, not just its catalytic function.
| Evidence Dimension | CaMKK2 Protein Degradation (Dmax) |
|---|---|
| Target Compound Data | 92% (at 24h) |
| Comparator Or Baseline | CC-8977: No degradation |
| Quantified Difference | Degradation observed only with CC-3240 |
| Conditions | THP-1 monocytic cell line, 24h treatment, assessed by Western blot. |
Why This Matters
For researchers aiming to dissect kinase-dependent vs. scaffolding functions of CaMKK2, or to achieve a more complete suppression of its signaling, CC-3240 is the necessary tool; an inhibitor like CC-8977 will not suffice.
- [1] Chen, Y., et al. (2023). Identification of Small Molecule Inhibitors and Ligand Directed Degraders of Calcium/Calmodulin Dependent Protein Kinase Kinase 1 and 2 (CaMKK1/2). Journal of Medicinal Chemistry, 66(23), 15750-15760. View Source
